2-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-indolizinylium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-indolizinylium is a heterocyclic compound with a unique structure that includes an indolizine core. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. The presence of hydroxy and diphenyl groups in its structure contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-indolizinylium typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diphenyl-1H-indole with suitable reagents to introduce the hydroxy group and form the indolizinylium core. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-indolizinylium undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or indolizine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-indolizinylium has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-indolizinylium involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and diphenyl groups play a crucial role in binding to these targets, leading to various biological effects. The compound may modulate specific pathways, resulting in its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2,3-diphenyl-1H-indole: Similar structure but lacks the indolizinylium core.
2,3-Diphenyl-1H-indole: Lacks the hydroxy group, resulting in different reactivity.
2-Hydroxy-2,3-diphenyl-1H-indolizine: Similar but with variations in the core structure.
Uniqueness
2-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-indolizinylium is unique due to the presence of both hydroxy and diphenyl groups along with the indolizinylium core. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2,3-diphenyl-1,3-dihydroindolizin-4-ium-2-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18NO.BrH/c22-20(17-11-5-2-6-12-17)15-18-13-7-8-14-21(18)19(20)16-9-3-1-4-10-16;/h1-14,19,22H,15H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIJZPFVJSWEIR-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=[N+]2C(C1(C3=CC=CC=C3)O)C4=CC=CC=C4.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>55.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26661952 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.